molecular formula C16H16O2 B1323928 2,5-Dimethyl-2'-methoxybenzophenone CAS No. 750633-51-3

2,5-Dimethyl-2'-methoxybenzophenone

Cat. No. B1323928
M. Wt: 240.3 g/mol
InChI Key: IUDFYOZDVPQILA-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-2’-methoxybenzophenone” is a chemical compound that belongs to the class of benzophenones. It has a molecular formula of C16H16O2 and a molecular weight of 240.3 g/mol .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-2’-methoxybenzophenone” is represented by the formula C16H16O2 . The InChI code for this compound is 1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethyl-2’-methoxybenzophenone” include a molecular weight of 240.3 g/mol . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Synthesis of Pharmaceuticals

2,5-Dimethyl-2'-methoxybenzophenone is involved in the synthesis of pharmaceuticals such as Omeprazole, an anti-ulcer drug. The synthesis process is complex and aims to optimize yield and process efficiency. The novel synthesis processes for pharmaceutical impurities achieve expected yields and are observed to be short and simple. These synthesized impurities can be used as standard impurities for further studies in various aspects, such as understanding the pharmacological properties of drugs and improving drug formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Toxicity Studies

Some derivatives of 2,5-Dimethyl-2'-methoxybenzophenone, particularly methoxyphenols, have been studied for their environmental impact and toxicity. These compounds are emitted from lignin pyrolysis and are widely used as potential tracers for biomass burning. The atmospheric reactivity of methoxyphenols, including gas-phase, particle-phase, and aqueous-phase reactions, and secondary organic aerosol (SOA) formation, is of significant interest. The predominant degradation pathways involve reactions with OH and NO3 radicals, which also have significant SOA formation potentials. Understanding the atmospheric reactivity of these compounds is crucial for assessing their environmental impact and potential health effects (Liu, Chen, & Chen, 2022).

Biomedical Applications

Compounds structurally related to 2,5-Dimethyl-2'-methoxybenzophenone, such as pterostilbene, show significant biomedical applications due to their bioactivity. Pterostilbene, a naturally dimethylated analog of resveratrol, exhibits higher in vivo bioavailability and a range of biomedical applications. It is being studied for its potential uses in inflammatory dermatoses, photoprotection, cancer prevention and therapy, insulin sensitivity, cardiovascular diseases, aging, memory, and cognition. The safety, toxicity, and future research directions of compounds like pterostilbene provide insights into the potential therapeutic uses of structurally related compounds like 2,5-Dimethyl-2'-methoxybenzophenone (Estrela, Ortega, Mena, Rodríguez, & Asensi, 2013).

properties

IUPAC Name

(2,5-dimethylphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDFYOZDVPQILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641460
Record name (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2'-methoxybenzophenone

CAS RN

750633-51-3
Record name (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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